molecular formula C9H5N3O4 B3054851 5,7-Dinitroquinoline CAS No. 62163-05-7

5,7-Dinitroquinoline

Cat. No.: B3054851
CAS No.: 62163-05-7
M. Wt: 219.15 g/mol
InChI Key: HHNNKQBSOGBBQF-UHFFFAOYSA-N
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Description

5,7-Dinitroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5N3O4 It belongs to the class of nitroquinolines, which are derivatives of quinoline with nitro groups attached to the quinoline ring

Synthetic Routes and Reaction Conditions:

    Direct Nitration: One common method for synthesizing this compound involves the direct nitration of quinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5 and 7 positions on the quinoline ring.

    Oxidation of Nitroquinoline Derivatives: Another method involves the oxidation of 5,7-dinitro-8-hydroxyquinoline.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound for various applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Mechanism of Action

The mechanism of action of 5,7-dinitroquinoline involves its interaction with specific molecular targets and pathways. The nitro groups on the quinoline ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death or inhibition of cell proliferation. The compound’s ability to interact with DNA and proteins also contributes to its biological activities .

Comparison with Similar Compounds

  • 5,7-Dinitro-8-hydroxyquinoline
  • 8-Chloro-5,7-dinitroquinoline
  • 5,7-Dinitroquinolin-8-ol

Comparison: 5,7-Dinitroquinoline stands out due to its unique combination of nitro groups at the 5 and 7 positions, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5,7-dinitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O4/c13-11(14)6-4-8-7(2-1-3-10-8)9(5-6)12(15)16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNNKQBSOGBBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503343
Record name 5,7-Dinitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62163-05-7
Record name 5,7-Dinitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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